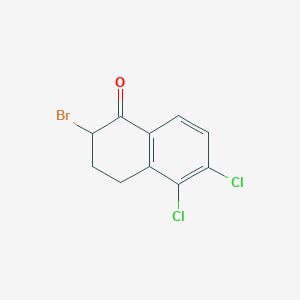

2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one

説明

2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one is a halogenated tetralone derivative with a molecular formula of C₁₀H₇BrCl₂O and a molecular weight of 296.43 g/mol. This compound belongs to the class of 3,4-dihydronaphthalen-1(2H)-ones, which are bicyclic ketones with a partially saturated naphthalene ring system. The presence of bromine (at position 2) and chlorine atoms (at positions 5 and 6) distinguishes it from other analogs.

特性

分子式 |

C10H7BrCl2O |

|---|---|

分子量 |

293.97 g/mol |

IUPAC名 |

2-bromo-5,6-dichloro-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C10H7BrCl2O/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h2,4,7H,1,3H2 |

InChIキー |

WAPCUGYAADXTKA-UHFFFAOYSA-N |

正規SMILES |

C1CC2=C(C=CC(=C2Cl)Cl)C(=O)C1Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination and chlorination of a naphthalenone precursor. The reaction conditions may include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced products.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

科学的研究の応用

Chemistry

In chemistry, 2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways.

Biology

Medicine

In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

作用機序

The mechanism of action of 2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, leading to modulation of biological pathways.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of 2-bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one with related halogenated tetralones:

Key Observations :

- Halogen Position: The position of bromine and chlorine significantly impacts molecular weight and polarity. For instance, 2-bromo-5,6-dichloro substitution increases molecular weight compared to mono-halogenated analogs (e.g., 6-bromo-5-chloro: 259.53 g/mol vs. 296.43 g/mol).

- Solubility : All compounds exhibit solubility in organic solvents, but dichloro substitution may reduce aqueous solubility due to increased lipophilicity.

- Melting Points: Limited data exists for the target compound, but 6-bromo-3,4-dihydronaphthalenone (melting point 75–79°C) suggests crystalline stability .

Crystallography and Molecular Interactions

- Crystal Packing : The bromine atom in (E)-7-bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one contributes to weak hydrogen bonds (C–H···O) and π-π stacking . Dichloro substitution in the target compound may introduce additional halogen bonding (C–Cl···X interactions).

- Conformational Stability: The chair conformation of the cyclohexanone ring is common in tetralones, but substituents like chlorine may induce steric strain .

生物活性

2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one (CAS Number: 1354965-93-7) is a halogenated naphthalene derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.

- Molecular Formula : C10H7BrCl2O

- Molecular Weight : 293.97 g/mol

- IUPAC Name : 2-bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one

Biological Activity Overview

The biological activity of 2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one has been explored in various studies, highlighting its potential as an antifungal and anticancer agent.

Antifungal Activity

Research has shown that this compound exhibits significant antifungal properties. For instance, it has been tested against Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antifungal agents.

| Compound | MIC (µg/mL) |

|---|---|

| 2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one | 0.022 |

| Fluconazole (FLC) | 0.023 |

This suggests that the compound possesses comparable efficacy to established antifungal treatments .

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Notably, it has been evaluated against HeLa (cervical cancer) and A549 (lung cancer) cells using the MTT assay.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HeLa | 1 | 98 |

| HeLa | 5 | 95 |

| HeLa | 25 | 90 |

| A549 | 1 | 97 |

| A549 | 5 | 96 |

| A549 | 25 | 89 |

These results indicate that while the compound shows some cytotoxic effects at higher concentrations, it generally maintains a high level of cell viability at lower doses .

The biological activity of 2-Bromo-5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one is believed to be linked to its ability to interact with specific biological targets. For instance, it may inhibit cytochrome P450 enzymes involved in steroidogenesis, which could explain its anticancer properties by disrupting hormone synthesis pathways .

Case Studies

Several studies have focused on optimizing the synthesis and evaluating the biological activity of similar compounds. For example:

- Study on Structural Variants : A study investigated various derivatives of naphthalene compounds and their antifungal activities. The introduction of halogen substituents significantly enhanced their activity against C. albicans.

- CYP51 Binding Studies : Research highlighted that compounds with similar structures effectively bind to CYP51, an enzyme crucial for fungal sterol biosynthesis. This inhibition mechanism is pivotal in developing new antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。